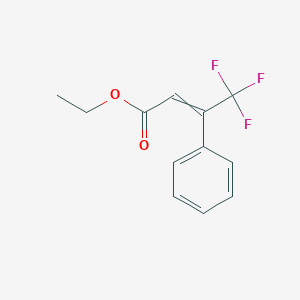

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate

Description

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate (CAS: 10075-06-6) is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl group at the C4 position and a phenyl substituent at C3. This compound is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, yielding a pale yellow oil with moderate stereoselectivity (E/Z = 60:40) . Its structure combines electron-withdrawing trifluoromethyl and ester groups with a conjugated π-system, making it reactive in cycloadditions and nucleophilic additions. Primarily used in pharmaceutical research, it serves as a precursor for bioactive molecules, with suppliers like EOS Med Chem offering it for drug development .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHGJYJJUSAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes. This suggests that it may interact with these complexes in a specific manner, leading to changes in their structure or function.

Biological Activity

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its implications in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and reactivity. Its molecular formula is C12H13F3O2, with a molecular weight of approximately 244.21 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, improving membrane permeability and bioavailability, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3O2 |

| Molecular Weight | 244.21 g/mol |

| Physical State | Liquid at room temperature |

| Unique Features | Trifluoromethyl group enhances reactivity |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The presence of the trifluoromethyl group may contribute to its efficacy against various bacterial strains by enhancing the compound's ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects , which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .

Research Findings: Inhibition of Cytokine Production

A recent in vitro study revealed that treatment with this compound led to a marked decrease in the production of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may play a role in mitigating inflammation through cytokine modulation.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Enhanced Membrane Permeability : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better absorption and distribution within biological systems.

- Stabilization of Reaction Intermediates : The electron-withdrawing nature of the trifluoromethyl group stabilizes intermediates during nucleophilic attacks, enhancing reactivity towards biological targets .

- Potential Interaction with Enzymes : Ongoing research aims to elucidate specific enzyme interactions that may mediate its biological effects.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 3-phenylbutanoate | Low | None |

| Ethyl 4-fluoroacrylate | Moderate | Minimal |

| Ethyl 4-chloroacrylate | Low | None |

| This compound | High | Significant |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate has been investigated for its potential as a drug candidate due to several promising biological activities:

- Antimicrobial Properties : Preliminary studies indicate significant inhibitory effects against various bacterial strains, including gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group enhances membrane permeability, potentially increasing the compound's bioavailability.

- Anti-inflammatory Effects : In pharmacological studies involving animal models with induced inflammation, this compound demonstrated a notable reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Agricultural Chemistry

The compound is also being explored for its applications in agriculture:

- Pesticide Development : Its unique chemical properties may lead to the development of novel agrochemicals with enhanced efficacy against pests and diseases. The trifluoromethyl group can improve the stability and effectiveness of pesticide formulations.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of several bacterial strains effectively. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, this compound was administered to animal models exhibiting inflammation. The findings revealed a significant decrease in inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.

Chemical Reactions Analysis

Hydrogermylation with Triphenylgermane

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate undergoes AlCl₃-catalyzed hydrogermylation with triphenylgermane (Ph₃GeH) or tributylgermane (Bu₃GeH), yielding functionalized vinylgermanes. The reaction proceeds with high regio- and stereoselectivity, favoring the cis-addition product (E-isomer) due to electronic and steric effects of the trifluoromethyl group .

| Germylating Agent | Catalyst | Conditions | Product | Yield | E/Z Ratio |

|---|---|---|---|---|---|

| Ph₃GeH | AlCl₃ | CH₂Cl₂, rt, 2 h | Ethyl (E)-4,4,4-trifluoro-2-(triphenylgermyl)but-2-enoate | 92% | >95:5 |

| Bu₃GeH | AlCl₃ | CH₂Cl₂, rt, 3 h | Ethyl (E)-4,4,4-trifluoro-3-(tributylgermyl)but-2-enoate | 91% | >95:5 |

Key Findings :

-

The reaction produces exclusively the E-isomer when using Ph₃GeH .

-

Stereochemical outcomes are confirmed by ¹H NMR and ¹⁹F NMR spectroscopy .

Catalytic Olefination with Diazo Compounds

The compound participates in Fe(TCP)Cl/PE-1-catalyzed olefination with ethyl diazoacetate (EDA) under mild conditions. This method enables the synthesis of trisubstituted alkenes with high stereoselectivity .

Reaction Conditions :

-

Catalyst: Fe(TCP)Cl (0.007 mmol), PE-1 (0.09 mmol)

-

Solvent: Toluene, 110°C, syringe pump addition (12–48 h)

-

Yield: 93–98%

-

E/Z Selectivity: 95:5

Example Product :

(E)-4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one (98% yield, E/Z = 95:5) .

Horner-Wadsworth-Emmons Reaction

While not directly reported for this compound, its brominated analog (8 ) undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form ethyl (E)-4-bromo-4-chloro-4-fluoro-3-phenylbut-2-enoate in near-quantitative yield . This suggests potential applicability for similar transformations.

Hydrolysis to Carboxylic Acid Derivatives

This compound can be hydrolyzed to its corresponding acid, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, though specific conditions are not detailed in the provided sources . The acid derivative has been structurally characterized by X-ray crystallography .

Table 1: Key Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₂ |

| Molecular Weight | 244.21 g/mol |

| CAS Number | 10075-06-6 |

| Boiling Point | Not reported |

| Density | Not reported |

| Crystal Structure (Acid) | Monoclinic, P2₁/c |

Table 2: Stereochemical Outcomes in Hydrogermylation

| Substrate | Germylating Agent | Major Product Configuration |

|---|---|---|

| This compound | Ph₃GeH | (E)-α-adduct |

| This compound | Bu₃GeH | (E)-β-adduct |

Key Observations

-

Stereoselectivity : Electronic effects of the trifluoromethyl group dominate regiochemical outcomes, favoring E-isomers in hydrogermylation and olefination .

-

Catalytic Efficiency : Fe(TCP)Cl/PE-1 systems enable high yields (>95%) under mild conditions .

-

Structural Insights : The E-configuration is confirmed by NMR and crystallographic data .

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

The compound’s unique properties arise from its trifluoromethyl and phenyl substituents. Below is a comparison with structurally related fluorinated esters:

Ethyl 2-Methyl-4,4,4-trifluoro-3-oxobutyrate (CAS: 344-00-3)

- Structural Differences : Replaces the phenyl group with a methyl group and introduces a ketone at C3.

- Functional Impact : The ketone enhances electrophilicity at C3, favoring nucleophilic attacks, while the methyl group reduces steric hindrance compared to the phenyl substituent in the target compound .

Ethyl 3-Amino-4,4,4-trifluorocrotonate (CAS: 372-29-2)

- Structural Differences: Substitutes the phenyl group with an amino (-NH2) group.

Ethyl 4,4,4-Trifluoro-2-methoxy-3-oxobutanoate

Spectroscopic and Physical Property Analysis

Key spectral data and physical properties are compared in Table 1.

Table 1: Comparative Spectroscopic and Physical Properties

Key Observations :

Reactivity Trends :

- The phenyl group in the target compound stabilizes the conjugated system, favoring Diels-Alder reactions.

- Amino or methoxy substituents in analogs shift reactivity toward nucleophilic or electrophilic pathways, respectively .

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction

The most commonly employed method for synthesizing ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate involves the Horner-Wadsworth-Emmons reaction between trifluoromethyl-substituted ketones or aldehydes and triethyl phosphonoacetate derivatives.

-

- Starting from trifluoromethylated ketone precursors, the reaction with triethyl phosphonoacetate in the presence of a base (e.g., potassium carbonate or DBU) affords the this compound.

- The reaction typically proceeds with high stereoselectivity favoring the (E)-isomer.

- Yields reported are generally high, often exceeding 90%.

Example :

- A procedure using 4-bromobenzaldehyde, triethylphosphonoacetate, and DBU in a deep eutectic solvent (Choline chloride/Urea) at room temperature for 4 hours gave excellent yields of related ethyl (E)-3-(4-bromophenyl)acrylate, indicating the mildness and efficiency of the method applicable to trifluoromethyl substrates.

Phosphonate-Mediated Wittig-Type Olefination

An alternative approach involves the use of phosphonate reagents and base to perform olefination of trifluoromethylated ketones.

-

- Typically, triethyl phosphonoacetate reacts with trifluoromethyl ketones under basic conditions such as potassium carbonate or DBU.

- The reaction is conducted in solvents like toluene or ethyl acetate at temperatures ranging from room temperature to 80 °C.

- Reaction times vary from a few hours up to 52 hours depending on substrate and conditions.

Example :

Catalytic Cross-Coupling and Diazo Compound Methods

Emerging methods include catalytic cross-coupling reactions and diazo compound-mediated transformations.

Diazo Compound Photochemical Reaction :

- Blue light-promoted cross-coupling of methyl phenyldiazoacetate and ethyl diazoacetate under argon in dichloromethane with blue LED irradiation yields trisubstituted alkenes, including fluorinated esters.

- This method provides a mild and efficient alternative with yields around 88% for related compounds.

Hydrostannylation and Hydrogermylation Approaches

These methods involve the addition of stannyl or germyl groups to fluorinated alkynes followed by functional group transformations to yield the target ester.

Yields :

- These reactions proceed with good stereoselectivity and moderate to good yields, but require further steps to reach the final ester.

Optimization and Reaction Parameters Summary

| Method | Key Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | E/Z Ratio (E predominant) | Notes |

|---|---|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate, base (K2CO3, DBU) | Toluene, DES | RT to 80 °C | 4–52 hours | 90–97 | ~95/5 | Mild, high stereoselectivity, scalable |

| Phosphonate-mediated olefination | P(OPh)3, K2CO3 | Toluene | 80 °C | 52 hours | 97 | 95/5 | High yield, requires longer reaction time |

| Diazo compound photochemical | Methyl phenyldiazoacetate, ethyl diazoacetate | DCM | RT (blue LED) | 12 hours | 88 | Not specified | Mild, light-promoted, efficient |

| Iron(III) porphyrin catalysis | Fe(TCP)Cl catalyst, diazo precursors | Toluene | 100–110 °C | 24–38 hours | 93–98 | 95/5 | High yield, excellent stereoselectivity |

| Hydrostannylation/hydrogermylation | Bu3SnH or Ph3GeH | Hexane | RT | Not specified | Moderate | Not specified | Multi-step, regio- and stereoselective |

Detailed Research Findings

The phosphonate-mediated olefination is the most reliable and widely used method, offering excellent yields and stereoselectivity with relatively straightforward purification by flash chromatography.

The use of iron porphyrin catalysts in carbene transfer reactions from diazo compounds provides a highly efficient route to the compound with excellent stereoselectivity, though requiring longer reaction times and careful addition protocols.

Photochemical methods using diazo compounds under blue LED irradiation represent a novel, mild, and environmentally friendly approach, avoiding harsh reagents and high temperatures.

Hydrostannylation and hydrogermylation provide access to functionalized intermediates that can be elaborated to the target ester, though these methods are less direct and require additional steps.

Notes on Purification and Characterization

Products are typically purified by flash chromatography on silica gel using hexane/ethyl acetate mixtures.

The (E)-isomer is predominant in all methods, confirmed by ^1H NMR coupling constants and crystallographic analysis where available.

Yields are consistently high, often above 90%, demonstrating the efficiency of these synthetic routes.

Q & A

Q. What are the key synthetic methodologies for preparing ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate?

The compound is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction , a stereoselective method for α,β-unsaturated esters. In a representative procedure, trifluoromethylated phosphonates react with aldehydes in deep eutectic solvents (DESs) to yield the E-isomer preferentially. For example, using choline chloride/glycerol DES as a green solvent achieved a 60% yield with an E/Z ratio of 60:40 . Optimization of reaction time, temperature, and solvent polarity is critical for improving stereoselectivity.

Q. How is the structure of this compound characterized?

Comprehensive characterization includes:

- 1H/13C NMR : Distinct signals for the α,β-unsaturated ester (δ 6.64 ppm for the ene proton; δ 164.1 ppm for the carbonyl carbon) and trifluoromethyl group (q, J = 275 Hz in 13C NMR) .

- GC/MS : Major fragments at m/z 244 (M+), 215 (M+ – C2H5), and 199 (M+ – CO2Et) .

- FT-IR : Peaks at 1738 cm⁻¹ (C=O stretch) and 1135 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What are the challenges in isolating the E- and Z-isomers of this compound?

The E/Z ratio is influenced by reaction conditions. For instance, DESs favor the E-isomer, but incomplete stereocontrol often results in mixtures (e.g., 60:40 E/Z). Purification via flash chromatography (hexane/ether 20:1) or preparative HPLC is required to isolate pure isomers. Monitoring by 1H NMR (ene proton splitting patterns) and GC/MS aids in assessing isomer purity .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophiles (e.g., amines, thiols) in Michael additions. This property is exploited in synthesizing fluorinated heterocycles or pharmaceuticals .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the HWE reaction for this compound?

The HWE reaction proceeds via a concerted four-membered transition state , where the trifluoromethyl group stabilizes the developing negative charge on the β-carbon. DESs modulate transition-state geometry by hydrogen bonding with the phosphoryl oxygen, favoring E-selectivity. Computational studies (DFT) could further elucidate solvent effects on stereochemistry .

Q. Are there alternative synthetic routes to avoid the E/Z isomerization issue?

A patent describes the one-step synthesis of alkyl 4,4,4-trifluorobut-2-enoates from hydroxy precursors using mild reagents (e.g., TFAA/DMAP). This method avoids isomerization by directly functionalizing the allylic position, though yields and scalability require further validation .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from impurities or solvent effects. For example, the ene proton’s chemical shift (δ 6.64 ppm in CDCl3) varies slightly with deuterated solvents. Cross-referencing multiple techniques (e.g., HRMS for exact mass, 13C NMR for CF3 coupling constants) ensures data reliability .

Q. What strategies enable enantioselective synthesis of derivatives?

Chiral auxiliaries or catalysts (e.g., organocatalysts, transition-metal complexes) can induce asymmetry. For example, (R)-1-phenylethylammonium salts have been used to resolve enantiomers of related trifluoromethyl esters via diastereomeric crystallization .

Q. How does the compound’s stability under thermal or acidic conditions impact its applications?

The ester moiety is prone to hydrolysis under strong acids/bases, limiting its use in aqueous media. However, the trifluoromethyl group enhances thermal stability, as evidenced by GC/MS analysis up to 250°C. Stability studies (TGA/DSC) are recommended for applications requiring high-temperature processing .

Q. What advanced analytical methods are critical for studying its reaction pathways?

- In-situ FT-IR : Monitors reaction progress by tracking carbonyl or C-F bond changes.

- HRMS-ESI : Confirms intermediates in multistep syntheses (e.g., m/z 267.0610 for [M+Na]+) .

- X-ray crystallography : Resolves stereochemical ambiguities in derivatives, though crystallinity challenges may require co-crystallization agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.